CID 16196160
Description
CID 16196160 is a chemical compound cataloged in the PubChem database. Based on general methodologies for chemical analysis (e.g., GC-MS, mass spectrometry, and vacuum distillation fractionation ), a typical characterization would include:
- Chemical structure: Elucidated via spectral techniques (e.g., NMR, FT-IR).
- Physicochemical properties: Molecular weight, solubility (log S), polarity (TPSA), and partition coefficients (log P) .
- Bioactivity: Pharmacokinetic parameters such as GI absorption, BBB permeability, or enzyme interactions .
Without explicit data, these parameters remain speculative.
Properties
IUPAC Name |
2-(4-phenylphenyl)-1,3-dipyridin-2-ylbenzimidazol-3-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N4.ClHO4/c1-2-10-22(11-3-1)23-16-18-24(19-17-23)29-32(27-14-6-8-20-30-27)25-12-4-5-13-26(25)33(29)28-15-7-9-21-31-28;2-1(3,4)5/h1-21H;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNMQEPKFAUCGC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[N+](C4=CC=CC=C4N3C5=CC=CC=N5)C6=CC=CC=N6.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) exhibit structural variations in methyl groups and hydroxyl substitutions, which correlate with bioactivity . For example, 30-methyl-oscillatoxin D (CID 185389) shows enhanced stability compared to oscillatoxin F (CID 156582092) due to methylation .

- Colchicine (CID 6167) shares a tropolone ring system, but its microtubule-disrupting activity differs from oscillatoxins’ ion-channel effects .

Physicochemical Properties
A hypothetical comparison template based on :
| Property | CID 16196160 (Hypothetical) | Oscillatoxin D (CID 101283546) | Colchicine (CID 6167) |
|---|---|---|---|
| Molecular formula | Not available | C₃₇H₅₈O₁₀ | C₂₂H₂₅NO₆ |
| Molecular weight | — | 654.8 g/mol | 399.4 g/mol |
| Log P (octanol-water) | — | 5.2 (predicted) | 1.3 |
| TPSA | — | 156 Ų | 98.7 Ų |
| Bioactivity | — | Cytotoxic | Anti-inflammatory |
Functional Differences
- Toxicity profiles : Oscillatoxins are marine toxins with potent cytotoxicity, whereas colchicine is a pharmaceutical agent with narrow therapeutic indices .
- Synthetic accessibility : Boronic acid derivatives (e.g., CID 53216313) have high synthetic feasibility (score: 2.07) compared to complex natural products like oscillatoxins .
Key Research Considerations
Data Gaps : Experimental validation of this compound’s structure and bioactivity is critical. Reference methodologies include:
Referencing Standards : Follow journal guidelines (e.g., ACS, Analytical Chemistry) to ensure reproducibility, including detailed experimental protocols and spectral data .
Ethical Reporting: Avoid data duplication and ensure all referenced compounds are clearly annotated with PubChem IDs .
Q & A
Q. How to ensure compliance with journal-specific formatting when reporting this compound research?
- Methodological Answer :
- Pre-Submission Checklist : Validate adherence to guidelines (e.g., Biochemistry (Moscow)’s requirements for experimental sections).
- Citation Management : Use Zotero or EndNote to automate references, avoiding manual errors.
- Supporting Information : Archive spectral data, crystallographic files, and raw code in discipline-specific repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


